

High-Resolution NMR Characterization of 1,3-Dimethoxy-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,3-Dimethoxy-2-methylpropan-2-amine

CAS No.: 130874-19-0

Cat. No.: B2553214

[Get Quote](#)

Abstract

This application note details the structural validation of **1,3-Dimethoxy-2-methylpropan-2-amine** (CAS: 78531-29-0) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. As a symmetric primary amine often employed as a chiral-free building block in pharmaceutical synthesis, its purity is critical for downstream efficacy. This guide provides a self-validating protocol for assigning chemical shifts, analyzing solvent-dependent amine proton exchange, and detecting common synthetic impurities.

Introduction & Structural Analysis

1,3-Dimethoxy-2-methylpropan-2-amine is an achiral, highly symmetric molecule. Its structure consists of a quaternary central carbon bonded to a methyl group, a primary amine, and two identical methoxymethyl arms.

Structural Symmetry & NMR Implications

The molecule possesses a plane of symmetry bisecting the C-Me and C-NH₂ bonds. This symmetry renders the two methoxymethyl groups chemically equivalent.

- Consequence for ¹H NMR: The spectrum is exceptionally simple, featuring three distinct singlets (plus the exchangeable amine resonance). Any splitting (doublets/triplets) or additional peaks immediately indicate a loss of symmetry, signaling impurities such as mono-demethylated byproducts.
- Consequence for ¹³C NMR: Only four distinct carbon environments exist despite the molecule containing seven carbon atoms.

Experimental Protocol

Materials

- Analyte: **1,3-Dimethoxy-2-methylpropan-2-amine** (>98% purity).
- Solvents:
 - Chloroform-d (CDCl₃): Standard for carbon backbone characterization.
 - Dimethyl Sulfoxide-d₆ (DMSO-d₆): Required for quantitative analysis of the amine (-NH₂) protons, which are often broad or invisible in CDCl₃ due to rapid exchange.
- Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

Sample Preparation

Standard Characterization (CDCl₃):

- Weigh 10–15 mg of the amine into a clean vial.
- Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
- Vortex for 10 seconds to ensure homogeneity.
- Transfer to a 5 mm high-precision NMR tube.

Labile Proton Quantitation (DMSO-d₆):

- Weigh 10 mg of the amine.
- Add 0.6 mL of DMSO-d₆.
- Critical Step: Add activated 3Å molecular sieves to the solvent prior to dissolution to remove trace water, which accelerates proton exchange and broadens the NH₂ signal.

Instrument Parameters (400 MHz or higher)

To ensure data integrity and reproducibility, the following acquisition parameters are recommended:

Parameter	¹ H NMR (Proton)	¹³ C NMR (Carbon)	Rationale
Pulse Sequence	zg30 (30° pulse)	zpgg30 (Power-gated decoupling)	30° pulse ensures accurate integration by avoiding saturation.
Spectral Width	12 ppm (-1 to 11 ppm)	220 ppm (-10 to 210 ppm)	Covers all organic and common impurity signals.
Acquisition Time	4.0 sec	1.0 sec	Sufficient for high-resolution FID.
Relaxation Delay (D1)	10.0 sec	2.0 sec	Critical: Long D1 required for accurate integration of the isolated methyl and amine protons.
Scans (NS)	16	1024	High S/N ratio required for ¹³ C detection of quaternary carbons.
Temperature	298 K (25°C)	298 K (25°C)	Standard ambient temperature.

Results & Discussion

^1H NMR Assignment (in CDCl_3)

The proton spectrum is characterized by sharp singlets due to the lack of vicinal protons for coupling.

Table 1: ^1H NMR Chemical Shift Data (400 MHz, CDCl_3)

Assignment	Shift (δ , ppm)*	Integration	Multiplicity	Notes
C-CH ₃	1.05 – 1.15	3H	Singlet (s)	Methyl on quaternary carbon. Shielded relative to methoxy.[1][2]
-NH ₂	1.40 – 1.80	2H	Broad Singlet (br s)	Position is concentration/temperature dependent. Disappears with D ₂ O shake.
-CH ₂ -O-	3.20 – 3.30	4H	Singlet (s)	Methylene protons. Equivalent due to symmetry.
-O-CH ₃	3.35 – 3.40	6H	Singlet (s)	Methoxy groups. Deshielded by oxygen.

*Note: Exact shifts may vary ± 0.05 ppm depending on concentration.

Mechanistic Insight: The methylene protons (-CH₂-) appear as a singlet. In chiral molecules, these would be diastereotopic (AB system). Their appearance as a singlet confirms the achiral, symmetric nature of the synthesized product.

¹³C NMR Assignment (in CDCl₃)

The carbon spectrum confirms the backbone structure. The quaternary carbon is the most challenging to detect due to long relaxation times and lack of NOE enhancement.

Table 2: ¹³C NMR Chemical Shift Data (100 MHz, CDCl₃)

Assignment	Shift (δ, ppm)	Type	Notes
C-CH ₃	21.0 – 23.0	CH ₃	Methyl group.
C_quat	53.0 – 56.0	C (Quaternary)	Central carbon attached to N. Low intensity.
-O-CH ₃	59.0 – 59.5	CH ₃	Methoxy carbons.
-CH ₂ -O-	76.0 – 78.0	CH ₂	Ether-linked methylenes.

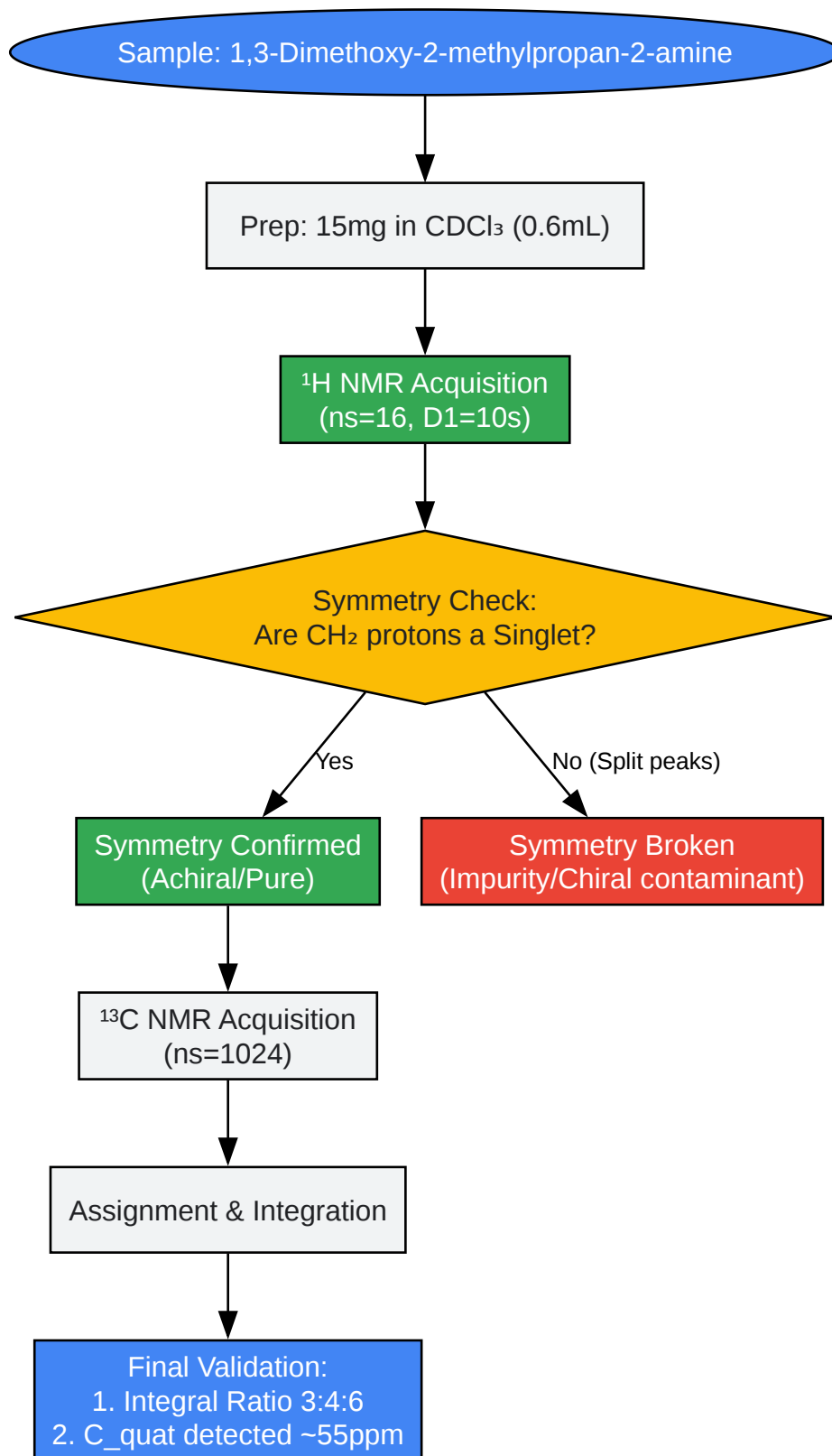
Advanced Verification: 2D NMR Logic

To validate the connectivity, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

- HSQC: Correlates protons to their attached carbons.^[1]
 - δ 1.10 (H) ↔ δ 22.0 (C) [Methyl]
 - δ 3.25 (H) ↔ δ 77.0 (C) [Methylene]
 - δ 3.38 (H) ↔ δ 59.2 (C) [Methoxy]
- HMBC: Correlates protons to carbons 2-3 bonds away.
 - Key Diagnostic: The C-CH₃ protons (δ 1.^[2][3]10) will show a strong 3-bond correlation to the Methylene carbons (δ 77.0), confirming the central quaternary attachment.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for validating the compound, including decision points for impurity analysis.



[Click to download full resolution via product page](#)

Caption: Figure 1. Step-by-step NMR characterization workflow emphasizing the critical symmetry check for purity validation.

Troubleshooting & Impurity Profiling

The "Disappearing" Amine Proton

Observation: In CDCl_3 , the $-\text{NH}_2$ peak (1.4–1.8 ppm) is often broad or invisible. Cause: Rapid chemical exchange with trace acidic impurities or moisture. Solution:

- Solvent Switch: Use DMSO-d_6 . The hydrogen bonding capability of DMSO slows down the exchange rate, often resolving the $-\text{NH}_2$ protons as a sharp singlet or distinct triplet (if coupling to adjacent protons existed, which is not the case here).
- D_2O Shake: Add 1 drop of D_2O to the CDCl_3 tube. Shake and re-run. The $-\text{NH}_2$ peak will vanish completely, confirming its identity as an exchangeable proton [1].

Common Impurities

- Residual Solvent: Methanol (δ 3.2–3.9) or THF (δ 1.85, 3.76) from synthesis.
- Mono-methylated Amine: If the synthesis involved methylation of an amino-alcohol, look for a doublet of doublets in the methylene region (3.2–3.8 ppm) indicating diastereotopic protons due to the creation of a chiral center or loss of symmetry.

References

- Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." *Organometallics*, 29(9), 2176–2179. [Link](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds*. 7th Edition. John Wiley & Sons.[4] (Standard text for chemical shift rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for additivity rules in ^{13}C NMR).
- PubChem. (2025).[5][6] "**1,3-Dimethoxy-2-methylpropan-2-amine** Compound Summary." National Library of Medicine. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. compoundchem.com [compoundchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 1,3-Dimethoxypropan-2-amine | C₅H₁₃NO₂ | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethoxy-2-methylpropane | C₆H₁₄O₂ | CID 21024274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-Resolution NMR Characterization of 1,3-Dimethoxy-2-methylpropan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2553214/docs#high-resolution-nmr-characterization-of-1-3-dimethoxy-2-methylpropan-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)